Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-
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Overview
Description
Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits a unique chemical structure that makes it a promising candidate for the development of novel therapeutic agents.
Mechanism Of Action
The mechanism of action of thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases, which play a crucial role in cellular processes.
Biochemical And Physiological Effects
Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to possess anti-viral and anti-microbial activities.
Advantages And Limitations For Lab Experiments
Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- has several advantages for lab experiments. It exhibits a broad spectrum of biological activities, making it a versatile compound for studying various cellular processes. Additionally, its unique chemical structure makes it a promising candidate for the development of novel therapeutic agents. However, the limitations of this compound include its poor solubility and stability, which can affect its activity and bioavailability.
Future Directions
Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- has several potential future directions for research. One possible direction is to explore its potential as a targeted therapy for various cancers. Another direction is to investigate its role in modulating immune responses, which could have implications for the treatment of inflammatory and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its chemical structure for improved activity and bioavailability.
In conclusion, thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and ability to modulate various signaling pathways make it a valuable tool for studying cellular processes and developing novel therapeutic agents. Further research is needed to fully understand its mechanism of action and optimize its chemical structure for improved activity and bioavailability.
Synthesis Methods
The synthesis of thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- can be achieved through various methods. One of the commonly used methods involves the reaction of 2-mercapto-4,6-dimethylpyrimidine with 2-bromo-1-(benzylamino)ethanone in the presence of a base. The reaction proceeds through a cyclization process, resulting in the formation of thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-.
Scientific Research Applications
Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-microbial, and anti-viral activities. This compound has also been shown to modulate various signaling pathways, making it a promising candidate for the development of targeted therapies.
properties
CAS RN |
19835-22-4 |
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Product Name |
Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- |
Molecular Formula |
C12H10N4S |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
N-benzyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C12H10N4S/c1-2-4-9(5-3-1)6-13-12-14-7-10-11(16-12)17-8-15-10/h1-5,7-8H,6H2,(H,13,14,16) |
InChI Key |
YFGQDRNVQKOCAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=NC=C3C(=N2)SC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C3C(=N2)SC=N3 |
synonyms |
5-(Benzylamino)thiazolo[5,4-d]pyrimidine |
Origin of Product |
United States |
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